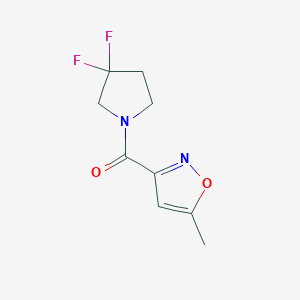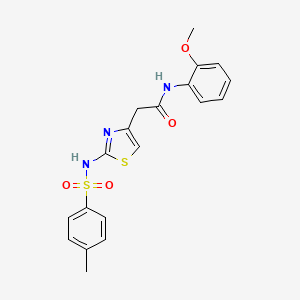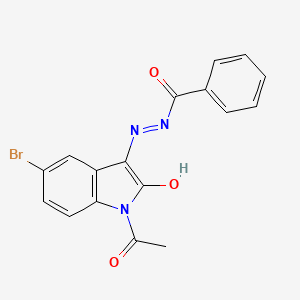
(3,3-Difluoropyrrolidin-1-yl)(5-methylisoxazol-3-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3,3-Difluoropyrrolidin-1-yl)(5-methylisoxazol-3-yl)methanone: is a chemical compound that belongs to the class of fluorinated pyrrolidinyl isoxazole derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3,3-Difluoropyrrolidin-1-yl)(5-methylisoxazol-3-yl)methanone typically involves the following steps:
Formation of 3,3-Difluoropyrrolidin-1-yl: : This can be achieved by reacting a suitable precursor with a fluorinating agent under controlled conditions.
Introduction of the 5-Methylisoxazol-3-yl Group: : This step involves the reaction of the difluoropyrrolidin-1-yl intermediate with a methyl-substituted isoxazole derivative.
Final Methanone Formation: : The final step usually involves a condensation reaction to form the methanone group.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
化学反応の分析
Types of Reactions
(3,3-Difluoropyrrolidin-1-yl)(5-methylisoxazol-3-yl)methanone: can undergo various chemical reactions, including:
Oxidation: : This compound can be oxidized to form derivatives with higher oxidation states.
Reduction: : Reduction reactions can be used to modify the fluorine atoms or other functional groups.
Substitution: : Substitution reactions can introduce different substituents at various positions on the molecule.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) can be used.
Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
科学的研究の応用
(3,3-Difluoropyrrolidin-1-yl)(5-methylisoxazol-3-yl)methanone: has several scientific research applications:
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : The compound may have biological activity that can be explored for potential therapeutic uses.
Medicine: : It could be investigated for its pharmacological properties and potential as a drug candidate.
Industry: : Its unique chemical properties may make it useful in various industrial applications, such as in the development of new materials or chemical processes.
作用機序
The mechanism by which (3,3-Difluoropyrrolidin-1-yl)(5-methylisoxazol-3-yl)methanone exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism would depend on the biological or chemical context in which the compound is used. For example, if used as a drug, it might interact with enzymes or receptors to produce a therapeutic effect.
類似化合物との比較
(3,3-Difluoropyrrolidin-1-yl)(5-methylisoxazol-3-yl)methanone: can be compared with other similar compounds, such as:
Isoxazole derivatives: : These compounds share the isoxazole ring structure but may have different substituents.
Fluorinated pyrrolidinyl compounds: : These compounds contain the pyrrolidinyl group with fluorine atoms but differ in their overall structure and functional groups.
The uniqueness of This compound lies in its specific combination of the difluoropyrrolidin-1-yl and 5-methylisoxazol-3-yl groups, which may confer distinct chemical and biological properties compared to other similar compounds.
特性
IUPAC Name |
(3,3-difluoropyrrolidin-1-yl)-(5-methyl-1,2-oxazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F2N2O2/c1-6-4-7(12-15-6)8(14)13-3-2-9(10,11)5-13/h4H,2-3,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBTUZOZVKDVFFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CCC(C2)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![ethyl 7-chloro-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate](/img/structure/B2850220.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[2-(2,3-dihydro-1H-indol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]ethanediamide](/img/structure/B2850223.png)

![N-(2-{[(3-chlorophenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)-2-phenylacetamide](/img/structure/B2850228.png)

![6-(3-fluorobenzyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2850232.png)

![4-[benzyl(propan-2-yl)sulfamoyl]-N-phenylbenzamide](/img/structure/B2850234.png)
![N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)pyridine-3-sulfonamide](/img/structure/B2850237.png)
![3-[(2,5-dimethylphenyl)sulfonyl]-6,7-difluoro-1-propylquinolin-4(1H)-one](/img/structure/B2850238.png)
![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)piperidine-2-carboxamide](/img/structure/B2850239.png)
![2-ethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2850240.png)

![N-(2,4-difluorophenyl)-2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2850242.png)
